molecular formula C13H12ClNO3S B271319 4-chloro-N-(4-methoxyphenyl)benzenesulfonamide

4-chloro-N-(4-methoxyphenyl)benzenesulfonamide

Cat. No. B271319
M. Wt: 297.76 g/mol
InChI Key: XDNFQDBULRCKNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-(4-methoxyphenyl)benzenesulfonamide is a chemical compound that belongs to the family of sulfonamides. This compound has gained significant attention in scientific research due to its potential therapeutic properties.

Mechanism of Action

The mechanism of action of 4-chloro-N-(4-methoxyphenyl)benzenesulfonamide is not fully understood. However, it is believed to exert its therapeutic effects through the inhibition of enzymes involved in inflammation, cell proliferation, and bacterial growth. Specifically, this compound has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. It has also been shown to inhibit carbonic anhydrase IX (CA IX), an enzyme overexpressed in various cancers.
Biochemical and Physiological Effects
4-chloro-N-(4-methoxyphenyl)benzenesulfonamide has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells and bacteria. It has also been shown to reduce the production of inflammatory cytokines in immune cells. In vivo studies have demonstrated that this compound can reduce inflammation and tumor growth in animal models.

Advantages and Limitations for Lab Experiments

4-chloro-N-(4-methoxyphenyl)benzenesulfonamide has several advantages for lab experiments. This compound is relatively easy to synthesize and purify, making it readily available for research. It also exhibits potent anti-inflammatory, anti-cancer, and anti-bacterial activities, making it a promising candidate for further investigation. However, this compound has some limitations. It is relatively insoluble in water, which can make it challenging to use in some experiments. Additionally, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret some experimental results.

Future Directions

There are several future directions for research on 4-chloro-N-(4-methoxyphenyl)benzenesulfonamide. One potential direction is to investigate the use of this compound in combination with other drugs for the treatment of cancer and bacterial infections. Another direction is to explore the potential use of this compound in the treatment of other inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify potential targets for drug development.
Conclusion
In conclusion, 4-chloro-N-(4-methoxyphenyl)benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound exhibits anti-inflammatory, anti-cancer, and anti-bacterial activities and has been investigated as a potential treatment for various diseases. Further research is needed to fully understand the mechanism of action of this compound and to identify potential targets for drug development.

Synthesis Methods

The synthesis of 4-chloro-N-(4-methoxyphenyl)benzenesulfonamide can be achieved through a nucleophilic substitution reaction between 4-chlorobenzenesulfonyl chloride and 4-methoxyaniline. This reaction occurs in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The resulting product is a white crystalline solid that can be purified through recrystallization.

Scientific Research Applications

4-chloro-N-(4-methoxyphenyl)benzenesulfonamide has been extensively studied for its potential therapeutic properties. This compound has been shown to possess anti-inflammatory, anti-cancer, and anti-bacterial activities. It has been investigated as a potential treatment for various diseases, including cancer, rheumatoid arthritis, and bacterial infections.

properties

Product Name

4-chloro-N-(4-methoxyphenyl)benzenesulfonamide

Molecular Formula

C13H12ClNO3S

Molecular Weight

297.76 g/mol

IUPAC Name

4-chloro-N-(4-methoxyphenyl)benzenesulfonamide

InChI

InChI=1S/C13H12ClNO3S/c1-18-12-6-4-11(5-7-12)15-19(16,17)13-8-2-10(14)3-9-13/h2-9,15H,1H3

InChI Key

XDNFQDBULRCKNM-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)Cl

Canonical SMILES

COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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